molecular formula C7H8B2F2O5 B2744839 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid CAS No. 2377606-79-4

2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid

Cat. No. B2744839
M. Wt: 231.75
InChI Key: QNBRIPUELWMWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is a chemical compound with the molecular formula C7H8B2F2O5 . It has a molecular weight of 231.76 . This compound is often stored in refrigerated conditions .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is 1S/C7H8B2F2O5/c1-16-7-4 (9 (14)15)2-3 (8 (12)13)5 (10)6 (7)11/h2,12-15H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid include a molecular weight of 231.76 . The compound is typically stored in refrigerated conditions to maintain its stability .

Scientific Research Applications

Structural and Energetic Landscape

The research on fluorinated 1,4-phenylenediboronic acids, including 2,3-difluoro-1,4-phenylenediboronic acid, highlights their unique structural and energetic landscapes due to fluorine substitution. X-ray crystallographic and computational studies reveal how fluorine affects crystal organization, particularly in the presence of strong hydrogen bonds. This modification influences the supramolecular network, impacting the number and stabilization energy of water molecules in the crystal lattice. These findings are pivotal for designing materials with tailored properties for various scientific applications, from catalysis to material science (Durka et al., 2012).

Fluorescence Sensing Applications

The synthesis and application of fluorinated compounds related to 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid demonstrate their potential in developing sensitive fluorescence probes. For instance, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole show remarkable sensitivity and selectivity in sensing magnesium and zinc cations, highlighting the role of fluorophenol moieties in enhancing probe performance. This research opens avenues for creating advanced sensors for biomedical and environmental monitoring purposes (Tanaka et al., 2001).

Synthesis of Fluorinated Compounds

The research on the synthesis of related fluorinated compounds, such as the creation of fluorinated methoxy arenes through direct fluorodecarboxylation, showcases innovative methods for introducing fluorine into organic molecules. These techniques enable the production of previously inaccessible fluoromethyl ethers, broadening the scope of fluorinated compounds for pharmaceuticals, agrochemicals, and material science. The development of such methods underscores the importance of 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid and its derivatives in synthesizing fluorinated molecules with desired properties (Leung & Sammis, 2015).

Safety And Hazards

The safety data sheet (SDS) for 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid can provide detailed information about its hazards . It’s always important to handle chemical compounds according to the recommended safety guidelines.

properties

IUPAC Name

(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBRIPUELWMWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8B2F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid

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